

Technical Support Center: Working with BUR1 Temperature-Sensitive Alleles

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Compound of Interest

Compound Name: *BUR1*

Cat. No.: *B15542163*

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Welcome to the technical support center for researchers working with **BUR1** temperature-sensitive (ts) alleles. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using **bur1**-ts strains.

Question/Issue	Possible Cause & Troubleshooting Steps
My bur1-ts strain grows poorly or not at all, even at the permissive temperature.	<p>1. Allele-Specific Hypomorphism: Some bur1-ts alleles may not be fully functional even at permissive temperatures, leading to a slow-growth phenotype.[1] ► Solution: Use supplemented rich media (e.g., YPD) for routine growth. Verify the expected growth rate against the original characterization data for your specific allele.</p> <p>2. Genetic Background Effects: The phenotype of a ts allele can be sensitive to the genetic background of the yeast strain. ► Solution: Ensure your strain background is compatible. If you have crossed the allele into a new background, verify the phenotype in multiple independent segregants.</p>
I'm not seeing a clear phenotype at the restrictive temperature.	<p>1. Incorrect Restrictive Temperature: The restrictive temperature can be allele-specific and may require precise control. A slight deviation in incubator temperature can lead to a "leaky" or partial phenotype.[2][3] ► Solution: Verify your incubator's temperature with a calibrated thermometer. Test a range of temperatures (e.g., 34°C, 37°C, 38°C) to determine the optimal restrictive temperature for your specific allele and experimental conditions.[2][3]</p> <p>2. Rapid Reversion or Suppression: Spontaneous mutations may arise that suppress the temperature-sensitive phenotype, especially during prolonged incubation. ► Solution: Perform experiments over the shortest effective time course. When starting a liquid culture for a temperature shift, always begin from a freshly grown colony from the permissive temperature.</p>
My experiment shows high variability between replicates.	<p>1. Inconsistent Cell State: The physiological state of the cells at the time of the temperature shift is critical. Cells should be in a consistent</p>

phase of growth (e.g., mid-log phase). ►

Solution: Follow a strict protocol for overnight cultures and dilutions to ensure cells are in the exponential growth phase before shifting to the restrictive temperature.[4] 2. Temperature Shift Inefficiency: A slow shift in temperature for liquid cultures can allow cells to adapt, leading to inconsistent results. ► Solution: For liquid cultures, rapidly shift the temperature by adding pre-warmed media or transferring the flask to a shaking water bath set to the restrictive temperature.

My bur1-ts mutant shows sensitivity to 6-Azauracil (6AU) or Mycophenolic Acid (MPA) even at the permissive temperature.

This is an expected phenotype. Bur1 kinase is involved in transcription elongation, and mutants are often sensitive to drugs that impact nucleotide pools and transcription.[5][6][7] This sensitivity indicates a partial loss of function and can be used as a convenient phenotypic marker.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the **Bur1** kinase?

A1: **Bur1** is a cyclin-dependent kinase (CDK) in *Saccharomyces cerevisiae* that plays a crucial role in the elongation phase of transcription by RNA Polymerase II (Pol II).[5][6][8] It forms a complex with its cyclin partner, Bur2.[9][10] This complex is recruited to actively transcribing genes and is thought to promote elongation efficiency, particularly on long genes.[5][7]

Q2: What are the known substrates of the **Bur1**-Bur2 complex?

A2: The **Bur1**-Bur2 complex has several known substrates. While it can phosphorylate the C-terminal domain (CTD) of the largest subunit of Pol II (Rpb1) in vitro, its primary role in vivo appears to be the phosphorylation of other factors.[5][8] Key substrates include:

- Spt5: A transcription elongation factor. Phosphorylation of Spt5 by **Bur1** helps recruit the Paf1 complex to elongating Pol II.[11]

- Rpb1 Linker Region: **Bur1** phosphorylates the linker region of Rpb1, which enhances the binding of the elongation factor Spt6.[11]
- Histone H3: **Bur1** is required for the transcription-associated trimethylation of Histone H3 at lysine 36 (H3K36me3) by the methylase Set2.[9]

Q3: How does a temperature-sensitive mutation in **BUR1** affect the cell?

A3: A temperature-sensitive mutation is typically a missense mutation that allows the **Bur1** protein to fold and function correctly at a lower, permissive temperature (e.g., 25°C) but causes it to misfold and lose function at a higher, restrictive temperature (e.g., 37°C).[1][12] Shifting a **bur1-ts** strain to the restrictive temperature leads to a rapid loss of **Bur1** kinase activity. This results in defects in transcription elongation, altered histone modification patterns, and cell cycle arrest, typically in the G1 phase.[7][13][14]

Q4: What are some common phenotypes observed in **bur1-ts** mutants at the restrictive temperature?

A4: Besides temperature-sensitive growth, **bur1** mutants exhibit several other phenotypes:

- Sensitivity to drugs: Increased sensitivity to 6-Azauracil (6AU) and Mycophenolic Acid (MPA). [5][7]
- Genetic Interactions: Synthetic lethality or sickness when combined with mutations in other transcription elongation factors like CTK1, SPT4, and SPT5.[7][9]
- Cell Cycle Defects: A delay or arrest in the G1/S phase transition of the cell cycle.[13][14]
- Cryptic Transcription: Loss of **Bur1** function can lead to inappropriate transcription initiation within gene bodies.[10]

Data Summary: Phenotypes of **bur1** Alleles

The following table summarizes the reported phenotypes for various temperature-sensitive alleles of **BUR1**. Note that permissive and restrictive temperatures can vary slightly based on strain background and media conditions.

Allele	Permissive Temp.	Restrictive Temp.	Other Phenotypes	Reference
bur1-2	30°C	37°C	Sensitive to 6AU and MPA	[7]
bur1-23	30°C	37°C	Reduced RNA Pol II at 3' end of genes	[7]
bur1-107	Not specified	Not specified	Alleviates hydroxyurea sensitivity in checkpoint mutants; delays G1/S transition	[14]
sgv1 (original allele)	Not specified	High temp.	Sensitive to α -factor growth arrest; does not grow at high or low temperatures	[5]

Experimental Protocols

Protocol 1: Temperature Shift Assay (Spot Test)

This protocol is used to assess the temperature sensitivity of a strain on solid media.

- Culture Preparation: Grow the **bur1**-ts mutant and a wild-type control strain overnight in liquid YPD media at the permissive temperature (e.g., 25°C).
- Normalization: The next day, measure the optical density (OD₆₀₀) of each culture and dilute them to a starting OD₆₀₀ of 1.0 in sterile water.
- Serial Dilution: Create a 5- or 10-fold serial dilution series for each strain (e.g., 10⁰, 10⁻¹, 10⁻², 10⁻³, 10⁻⁴) in a 96-well plate.

- Spotting: Using a multichannel pipette or a pinning tool, spot 3-5 μL of each dilution onto two sets of YPD plates.
- Incubation: Incubate one plate at the permissive temperature (e.g., 25°C) and the other at the restrictive temperature (e.g., 37°C). It is recommended to pre-warm the restrictive plate before spotting.[2]
- Analysis: Document the growth by photographing the plates after 2-3 days. The **bur1-ts** strain should show robust growth at the permissive temperature and reduced or no growth at the restrictive temperature compared to the wild-type control.

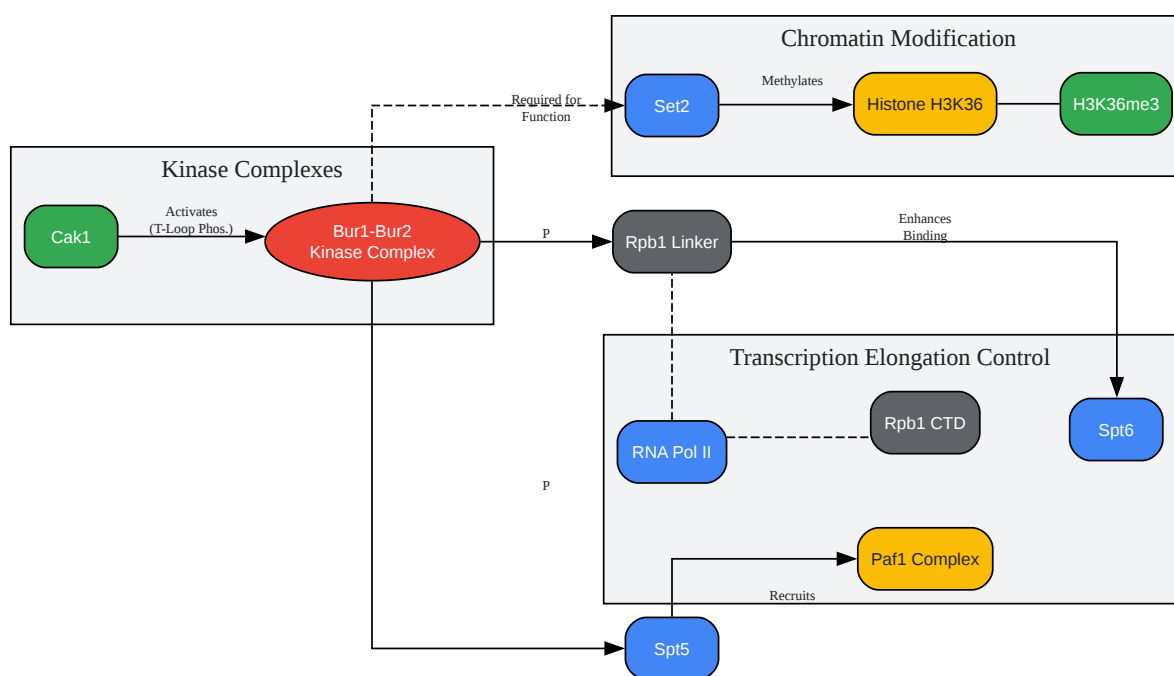
Protocol 2: Analysis of Phenotype in Liquid Culture

This protocol is for observing the effects of **Bur1** inactivation on processes like gene expression or cell cycle progression.

- Log-Phase Culture: Grow a starter culture of the **bur1-ts** strain overnight at the permissive temperature (25°C). The next morning, dilute the culture into a larger volume of fresh, pre-warmed media (25°C) to an OD_{600} of ~ 0.2 and allow it to grow into mid-log phase (OD_{600} 0.5-0.8).
- Pre-Shift Sample: Once the culture reaches mid-log phase, remove an aliquot to serve as the time-zero ($T=0$) or permissive temperature control.
- Temperature Shift: Rapidly shift the remaining culture to the restrictive temperature (37°C). This can be done by transferring the flask to a shaking water bath or an incubator set to 37°C.
- Time-Course Collection: Collect samples at various time points after the shift (e.g., 15, 30, 60, 90, 120 minutes).
- Cell Processing: Immediately process the collected samples as required for your downstream analysis (e.g., flash-freeze cell pellets for RNA/protein extraction, fix cells for microscopy or flow cytometry).

Visualizations

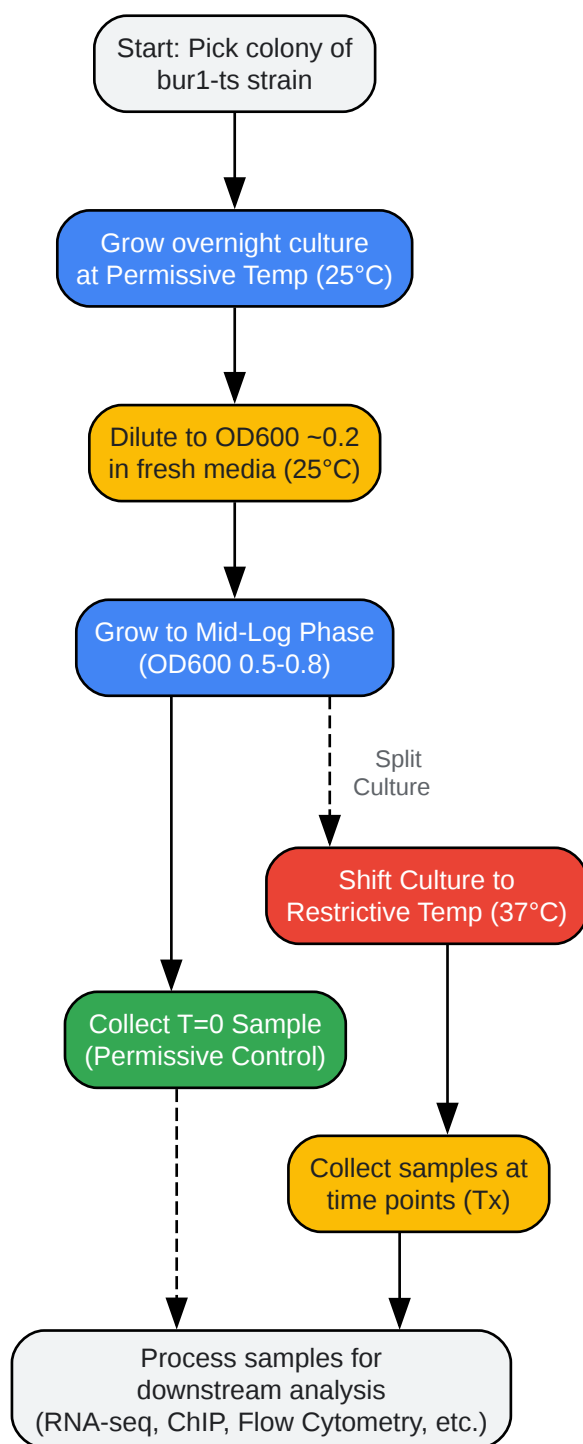
Signaling and Functional Pathways



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Caption: Functional relationships of the **Bur1**-Bur2 kinase complex in transcription.

Experimental Workflow



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Caption: Workflow for a liquid culture temperature-shift experiment.

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